molecular formula C20H28O2 B568889 (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol CAS No. 119054-15-8

(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol

Cat. No.: B568889
CAS No.: 119054-15-8
M. Wt: 300.442
InChI Key: YCIFPDMJINZGBH-WYGKVCCSSA-N
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Description

(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol is a complex organic compound belonging to the class of steroids This compound is characterized by its intricate structure, which includes multiple rings and stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.

    Introduction of the ethyl group at position 13: This step often involves alkylation reactions.

    Methoxylation at position 3: This is typically done using methylating agents such as dimethyl sulfate or methyl iodide.

    Hydrogenation and reduction steps: These steps are crucial for achieving the desired stereochemistry at the various chiral centers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can further modify the stereochemistry or introduce additional hydrogen atoms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol is used as a precursor for synthesizing other complex steroids and biologically active molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its role as a signaling molecule.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways and influence gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (8R,9S,14S,17S)-13-Ethyl-3-hydroxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (8R,9S,14S,17S)-13-Methyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol: Similar structure but with a methyl group at position 13.

Uniqueness

The uniqueness of (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol lies in its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(8R,9S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,8-9,16-19,21H,3-4,6-7,10-12H2,1-2H3/t16-,17-,18+,19+,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIFPDMJINZGBH-WYGKVCCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1C=CC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC12CC[C@H]3[C@H]([C@@H]1C=C[C@@H]2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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